![molecular formula C13H17BrO3 B13051755 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one](/img/structure/B13051755.png)
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one is an organic compound with a complex structure that includes a bromine atom, a dimethoxyphenyl group, and a methylbutanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one typically involves the bromination of 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of phase-transfer catalysts and other advanced techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol or 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-thiol.
Oxidation: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutanoic acid.
Reduction: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutanol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one involves its interaction with various molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-(3,4-dimethoxyphenyl)imidazo[1,5-c]pyrimidine
- 1-Bromo-3-chloropropane
Comparison: 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both bromine and dimethoxyphenyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H17BrO3 |
---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
1-bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,12(15)8-14)9-5-6-10(16-3)11(7-9)17-4/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
ZGBQEIFJXJLOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.